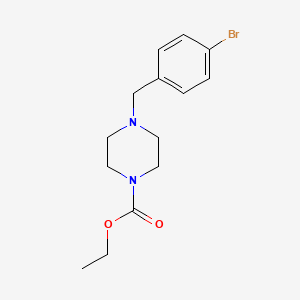
ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate, also known as BBP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BBP belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, making it a promising candidate for drug development and other research purposes.
Mecanismo De Acción
The mechanism of action of ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate is not yet fully understood. However, it has been suggested that ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate exerts its biological activities through the modulation of various cellular signaling pathways. For example, ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of tumor cells, and suppress the production of pro-inflammatory cytokines. ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate has also been found to exhibit antiviral activity against several viruses, including HIV-1 and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate also exhibits potent biological activities at relatively low concentrations, making it a cost-effective option for drug development. However, ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate has several limitations as well. Its mechanism of action is not yet fully understood, and its long-term effects on human health are not yet known.
Direcciones Futuras
There are several future directions for research on ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate. One of the most promising areas of interest is its potential use in the development of new drugs for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate and its potential side effects. Additionally, research is needed to optimize the synthesis and purification methods for ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate to make it more readily available for research purposes.
Métodos De Síntesis
Ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate can be synthesized through a multi-step process involving the reaction of piperazine with 4-bromobenzyl chloride, followed by esterification with ethyl chloroformate. The final product is obtained by purification through recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of interest is its role in the development of new drugs for the treatment of various diseases. ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate has been found to exhibit potent anti-inflammatory, antitumor, and antiviral activities, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
ethyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-2-19-14(18)17-9-7-16(8-10-17)11-12-3-5-13(15)6-4-12/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOVBVWZSPCVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5427675 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5754279.png)


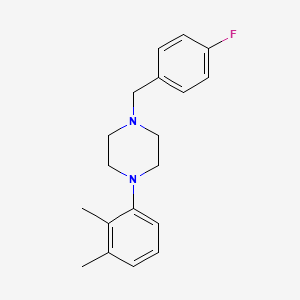
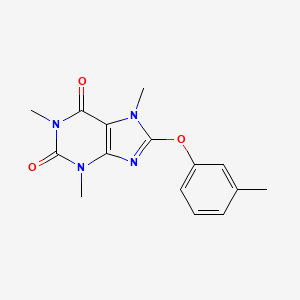
![5-[(3-chloro-4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5754314.png)
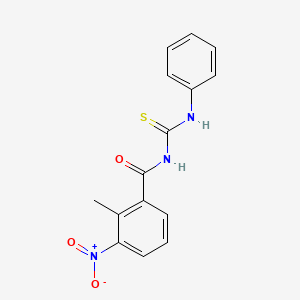
![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5754325.png)
![methyl 3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5754330.png)
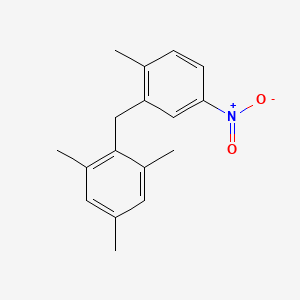
![2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5754332.png)
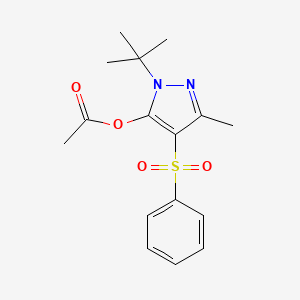
![2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5754339.png)